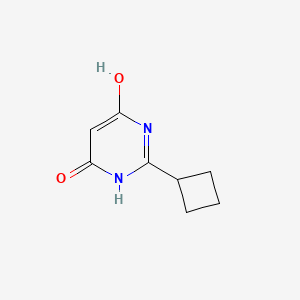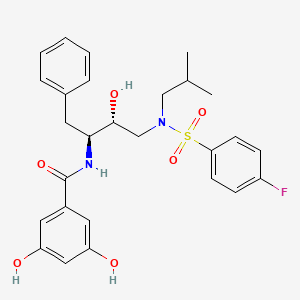![molecular formula C12H11N3S B14888115 (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core, with a methanamine group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Methanamine Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under suitable conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thiophene-Containing Heterocycles: Compounds with thiophene rings fused to other heterocyclic cores.
Uniqueness
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is unique due to the specific combination of the thiophene ring and the imidazo[1,5-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and distinct chemical reactivity.
Eigenschaften
Molekularformel |
C12H11N3S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)methanamine |
InChI |
InChI=1S/C12H11N3S/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H,8,13H2 |
InChI-Schlüssel |
TUAJMUZYRUCYCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
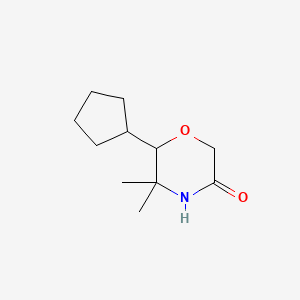
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
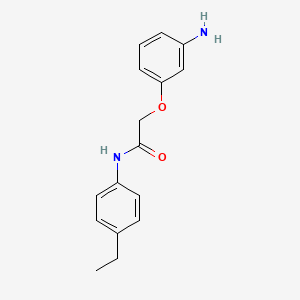
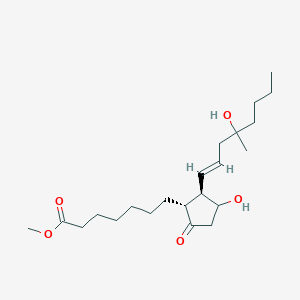



![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
